N-(4-sec-butylphenyl)-2-ethylbutanamide
Description
N-(4-sec-butylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanoyl group attached to a 4-sec-butyl-substituted aniline. The compound features a branched alkyl chain on the phenyl ring (sec-butyl) and a secondary ethyl substituent on the butanamide backbone.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-5-12(4)14-8-10-15(11-9-14)17-16(18)13(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,17,18) |
InChI Key |
NNCSVEFRZKVQJS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(CC)CC |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-sec-butylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 4-butylphenyl (linear vs. branched alkyl chains) .
Synthetic Yields :
- The cyclohexyl derivative (P11) achieved a moderate yield (45%) with high enantiomeric excess (96% ee) via flash chromatography . This suggests that steric and electronic factors in the substituents influence both yield and stereochemical outcomes.
Spectroscopic Characterization :
- Compounds like P11 and P12 () were validated using ¹H/¹³C NMR, HRMS, and chiral GC, confirming their structural integrity and stereopurity . Similar methodologies would apply to the target compound.
Functional Group Comparisons
Acyl Group Variations:
Aromatic Ring Modifications:
- sec-Butyl vs.
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-sec-butyl group (electron-donating) contrasts with the 4-nitro group (electron-withdrawing in ), influencing the amide’s resonance stability and reactivity .
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